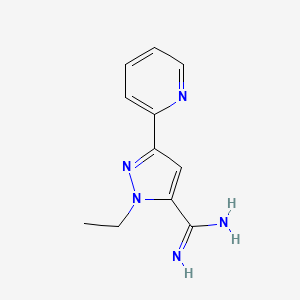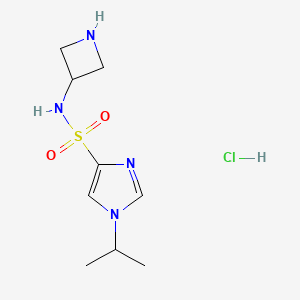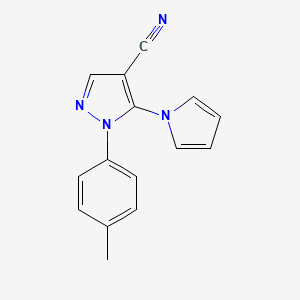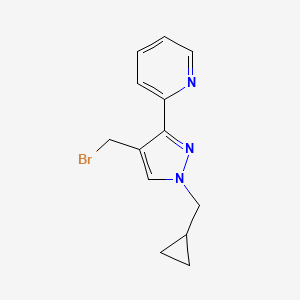
2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Descripción general
Descripción
2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is an organic compound that features a bromomethyl group attached to a pyrazole ring, which in turn is bonded to a pyridine ring. This structure makes it a compound of interest in various fields such as organic synthesis, medicinal chemistry, and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine typically involves multi-step organic reactions. A common synthetic route includes the alkylation of a pyrazole derivative with a bromomethyl pyridine under basic conditions. This reaction usually employs bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound might utilize similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure higher yields and purity. Techniques such as continuous flow synthesis might be employed to streamline the process, reduce reaction times, and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: : The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine is replaced by various nucleophiles like amines, alcohols, or thiols.
Oxidation: : The compound can be oxidized under certain conditions to introduce functional groups such as carbonyl or hydroxyl.
Reduction: : Potential reduction of the pyrazole ring or the cyclopropylmethyl group can modify the compound’s chemical properties.
Common Reagents and Conditions
Common reagents include:
Nucleophiles: : Amines, alcohols, thiols.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Major products formed depend on the nature of the reaction:
Aminomethyl Derivatives: : From nucleophilic substitution with amines.
Hydroxymethyl Derivatives: : From oxidation reactions.
Reduced Pyrazoles: : From reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions due to its distinct structure, providing insights into enzyme-substrate specificity.
Medicine
In medicine, it is potentially valuable in drug development, particularly in designing molecules that can interact with specific biological targets such as receptors or enzymes.
Industry
Industrial applications include its use in the synthesis of materials with desired chemical and physical properties, such as polymers and advanced materials for electronics.
Mecanismo De Acción
The mechanism by which this compound exerts its effects largely depends on the context of its use. For example, in biological systems, it might act by binding to specific proteins or enzymes, thereby modulating their activity. The molecular targets and pathways involved could include various receptors or enzymes that interact with the pyrazole or pyridine rings.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine include other pyrazole derivatives and bromomethyl-substituted heterocycles. These compounds might share some reactivity patterns but differ in their specific applications and effectiveness.
1-(Bromomethyl)-3-(4-methylphenyl)-1H-pyrazole: : Similar substitution pattern but with a methylphenyl group instead of a pyridine ring.
2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine: : Lacks the cyclopropylmethyl group, which might affect its reactivity and application.
These similar compounds highlight the uniqueness of this compound in terms of its specific combination of functional groups and resultant properties.
Propiedades
IUPAC Name |
2-[4-(bromomethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c14-7-11-9-17(8-10-4-5-10)16-13(11)12-3-1-2-6-15-12/h1-3,6,9-10H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUFLFAAKRRYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-ol](/img/structure/B1490140.png)

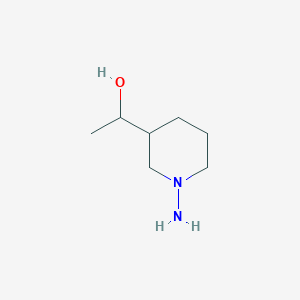



![1-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1490151.png)
